(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene is a chemical compound with the molecular formula C13H14F2 It is characterized by the presence of a benzene ring substituted with a difluoromethyl group and a methylhexa-1,4-diene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a difluorobenzene derivative to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(1,1-Difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline: Known for its two-photon fluorescence properties and solvent-dependent photo-physical behavior.
1,5-Bis(2-furyl)-1,4-pentadien-3-one: Used in various chemical applications and known for its unique structural properties.
Uniqueness
(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89264-16-4 |
---|---|
Molecular Formula |
C13H14F2 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(1,1-difluoro-5-methylhexa-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C13H14F2/c1-10(2)8-9-12(13(14)15)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
FYZQCDRGOGRIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=C(F)F)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.